![molecular formula C13H15NO4 B14011253 Ethyl 4-[formyl(3-oxopropyl)amino]benzoate CAS No. 6416-89-3](/img/structure/B14011253.png)
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of benzoic acid and contains both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate typically involves the following steps:
Formation of the Intermediate: The starting material, 4-aminobenzoic acid, is first reacted with ethyl chloroformate to form ethyl 4-aminobenzoate.
Formylation: The ethyl 4-aminobenzoate is then subjected to formylation using formic acid and acetic anhydride to introduce the formyl group.
Addition of 3-oxopropyl Group: The final step involves the reaction of the formylated intermediate with 3-oxopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Reduction: Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate.
Hydrolysis: 4-[formyl(3-oxopropyl)amino]benzoic acid.
Applications De Recherche Scientifique
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 4-[formyl(3-oxopropyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative of benzoic acid, commonly used as a local anesthetic.
Ethyl 4-formylbenzoate: Contains a formyl group but lacks the 3-oxopropylamine moiety.
Ethyl 4-[hydroxy(3-oxopropyl)amino]benzoate: A reduced form of the target compound.
Uniqueness
Ethyl 4-[formyl(3-oxopropyl)amino]benzoate is unique due to the presence of both formyl and 3-oxopropylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
6416-89-3 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
ethyl 4-[formyl(3-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-2-18-13(17)11-4-6-12(7-5-11)14(10-16)8-3-9-15/h4-7,9-10H,2-3,8H2,1H3 |
Clé InChI |
VEZWAMFSIWJDAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(CCC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



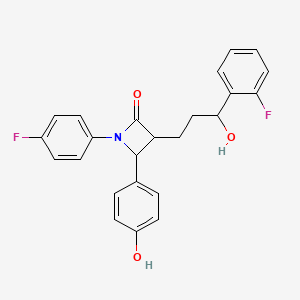
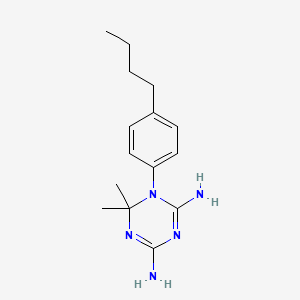

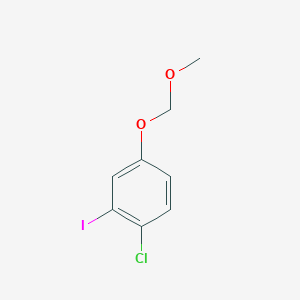
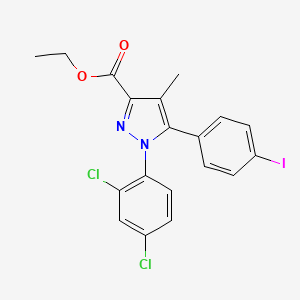
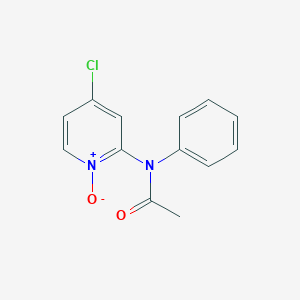
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
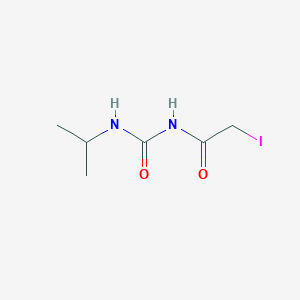
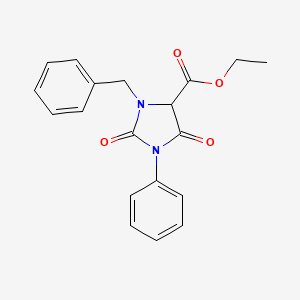
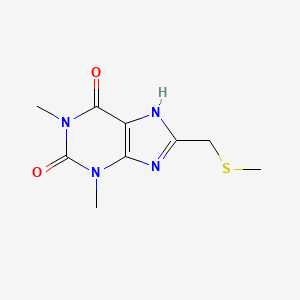
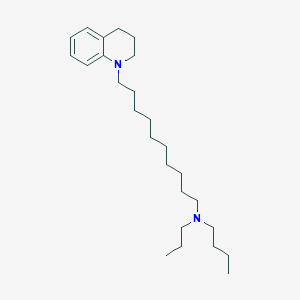
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
